4-Methoxybenzofuran-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-methoxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C9H8O3/c1-11-7-3-2-4-8-6(7)5-9(10)12-8/h2-4H,5H2,1H3 |
InChI Key |
GZQHDGXFTVQXEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)O2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxybenzofuran 2 3h One and Its Derivatives
Retrosynthetic Analysis of the 4-Methoxybenzofuran-2(3H)-one Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby planning a viable synthetic route. For this compound, the analysis primarily focuses on the disconnection of the lactone ring.
Two primary disconnection strategies are considered:
C-O Bond Disconnection: The most logical and common disconnection is of the ester bond within the lactone ring (a C-O bond). This retrosynthetic step, typical for cyclic esters, leads to a linear precursor: (2-hydroxy-3-methoxyphenyl)acetic acid . This precursor contains all the necessary atoms and the correct substitution pattern on the aromatic ring, requiring only an intramolecular cyclization (lactonization) to form the target molecule.
C-C Bond Disconnection: An alternative, though less common, approach involves disconnecting the C3-C3a bond. This would break the molecule down into a 3-methoxyphenol derivative and a two-carbon electrophilic synthon, such as an α-haloacetyl halide. This route would necessitate the formation of a key C-C bond, for example, through a Friedel-Crafts type reaction, followed by cyclization.
The first strategy, proceeding through (2-hydroxy-3-methoxyphenyl)acetic acid, is generally more direct and forms the basis for many classical synthetic approaches.
Classical and Contemporary Synthetic Routes to this compound
The synthesis of the benzofuranone core has evolved significantly, with modern chemistry favoring methods that improve efficiency, selectivity, and environmental friendliness. nih.gov
Classical synthesis often relies on a linear sequence of reactions to build the target molecule from simple precursors. A representative multi-step synthesis of this compound involves the preparation of the key intermediate, (2-hydroxy-3-methoxyphenyl)acetic acid, followed by its cyclization.
The final and critical step is the intramolecular cyclization, or lactonization, of the (2-hydroxy-3-methoxyphenyl)acetic acid intermediate. This is typically achieved by heating the acid, often in the presence of an acid catalyst or a dehydrating agent, to facilitate the removal of a water molecule and promote ring closure. This method, while robust, involves multiple steps of reaction and purification. A patented method for the synthesis of the parent benzofuran-2(3H)-one involves the lactonization of 2-hydroxyphenylacetic acid using iron sulfate (B86663) as a catalyst in a water-carrying agent. google.com
To improve synthetic efficiency, one-pot and cascade (or tandem) reactions have been developed. These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and reducing waste. royalsocietypublishing.orggreenchemistry-toolkit.org
Cascade reactions for forming benzofuranone frameworks often involve an initial intermolecular reaction to assemble a key intermediate, which then undergoes a spontaneous or triggered intramolecular cyclization. For instance, a cascade Michael addition/lactonization process can be used to synthesize 3-substituted aminobenzofuran-2(3H)-ones. royalsocietypublishing.org In such a strategy, a substituted phenol (B47542) derivative acts as a Michael donor, adding to an α,β-unsaturated carbonyl compound, with the resulting intermediate cyclizing to form the benzofuranone ring. royalsocietypublishing.org Another approach involves the heteroannulation of benzoquinones, which can proceed through a formal [3+2] process under acidic conditions to yield the benzofuranone core in a single pot. dtu.dk Radical cascade cyclizations have also emerged as a powerful strategy for preparing complex benzofuran (B130515) structures. nih.gov
Table 1: Comparison of One-Pot and Cascade Strategies for Benzofuranone Synthesis
| Strategy | Key Transformation(s) | Typical Conditions | Advantages |
| Michael Addition/Lactonization royalsocietypublishing.org | Michael addition followed by intramolecular cyclization. | Base-promoted (e.g., Cs₂CO₃). | High efficiency for constructing 3-substituted derivatives. |
| Heteroannulation of Benzoquinones dtu.dk | Formal [3+2] cycloaddition. | Acid-catalyzed (e.g., Acetic Acid). | Direct access to the core from simple quinones. |
| Radical Cascade Cyclization nih.gov | Single-electron transfer (SET) initiated radical cyclization. | Mild, often metal-free initiation. | Access to complex polycyclic benzofurans. |
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofuranones. nih.gov Catalysts based on palladium, copper, and rhodium are particularly effective at forming the C-O and C-C bonds necessary to construct the ring system, often with high selectivity and functional group tolerance. nih.govnih.govnih.gov
Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H activation and cross-coupling reactions. nih.govnih.gov The synthesis of benzofuran scaffolds can be achieved via Pd-catalyzed oxidative annulation between phenols and various coupling partners. nih.govdntb.gov.ua A common strategy involves a tandem Sonogashira cross-coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring, a process often co-catalyzed by copper. nih.gov
Copper (Cu) Catalysis: Copper catalysts are cost-effective and have been successfully employed in the synthesis of benzofurans. rsc.org One-pot procedures using copper catalysts can achieve the aerobic oxidative cyclization of phenols and alkynes to produce polysubstituted benzofurans. rsc.org Copper iodide (CuI) is frequently used, sometimes as a co-catalyst with palladium, to facilitate the intramolecular cyclization of o-iodophenols. nih.govnih.gov
Rhodium (Rh) Catalysis: Rhodium catalysts are particularly effective for directed C-H functionalization reactions. nih.gov A rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives has been reported for the selective construction of C4-substituted benzofurans, which are otherwise difficult to access. nih.gov
Table 2: Overview of Transition Metal-Catalyzed Routes to Benzofuran Scaffolds
| Metal Catalyst | Reaction Type | Substrates | Key Features |
| Palladium (Pd) nih.govdntb.gov.ua | Oxidative Annulation / C-H Activation | Phenols, Alkenylcarboxylic acids | High regioselectivity, allows for isotopic labeling. |
| Copper (Cu) nih.govrsc.org | Oxidative Cyclization / Coupling | Phenols, Alkynes, o-Halophenols | Cost-effective, often uses O₂ as oxidant, can be used in one-pot procedures. |
| Rhodium (Rh) nih.gov | C-H Functionalization / Annulation | Salicylic Acid Derivatives, Vinylene Carbonate | High selectivity for specific isomers, such as C4-substituted products. |
Concerns about the cost and potential toxicity of residual transition metals have driven the development of metal-free and organocatalytic synthetic methods. beilstein-archives.orgnih.gov These approaches utilize small organic molecules (organocatalysts) or simple reagents to promote the desired transformations.
Metal-free synthesis of benzofuran rings can be achieved through various strategies. For example, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides an effective route to 2-arylbenzofurans. organic-chemistry.org Base-catalyzed methods, such as using the organic superbase phosphazene P4-tBu, can promote the intramolecular cyclization of o-alkynylphenyl ethers to form the benzofuran ring under mild conditions. nih.gov Organocatalytic cascade processes have been developed for synthesizing related oxygen heterocycles, demonstrating the power of small-molecule catalysts to create complex structures with high stereoselectivity. rsc.org These metal-free protocols offer advantages in terms of cost, environmental impact, and simplified product purification. nih.gov
Functionalization and Derivatization of the this compound Scaffold
The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Electrophilic Aromatic Substitution on the Benzenoid Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group. The directing effects of the substituents on the ring will govern the position of incoming electrophiles. The methoxy group is a strong ortho, para-director, while the fused lactone ring can be considered as a deactivating group.
Common electrophilic aromatic substitution reactions include:
Nitration: Treatment with nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the aromatic ring. masterorganicchemistry.comlibretexts.org
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst introduces a halogen atom.
Sulfonation: Fuming sulfuric acid introduces a sulfonic acid group (-SO3H). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. msu.edu
The regioselectivity of these reactions on the this compound scaffold would be influenced by the interplay of the electronic effects of the methoxy group and the lactone moiety, as well as steric hindrance.
Transformations at the Lactone Moiety and Furanone Ring
The lactone ring in this compound is a key functional group that can undergo various transformations.
Ring-Opening: The lactone can be opened by nucleophiles such as hydroxides, alkoxides, or amines to yield the corresponding 2-hydroxy-3-methoxyphenylacetic acid derivatives. For example, polymerization of l-lactic acid O-carboxyanhydrides can be initiated by the ring-opening of the lactone. mdpi.com
Reduction: The carbonyl group of the lactone can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride, leading to the formation of a diol.
Conversion to other Heterocycles: The furanone ring can serve as a synthon for the construction of other heterocyclic systems. For instance, a 2(3H)-furanone derivative has been converted into oxazinone and pyrimidinone heterocycles. researchgate.net
These transformations allow for the generation of a wide array of derivatives with modified core structures.
Regioselective and Stereoselective Modifications
Regioselective Modifications: The synthesis of substituted benzofuranones with precise control over the position of functional groups is a significant challenge. Recent advances have focused on developing regioselective synthetic methods. For example, a one-step synthesis of benzofurans from phenols and α-haloketones has been reported to proceed with high regioselectivity. semanticscholar.orgmdpi.com The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups also allows for the regioselective preparation of benzofuranones with programmable substitution at any position. oregonstate.edu
Stereoselective Modifications: Introducing chirality into the this compound scaffold can lead to compounds with specific biological activities. While stereoselective modifications of this specific compound are not widely reported, general strategies for the asymmetric synthesis of benzofuranones can be applied. These may include the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. For instance, the synthesis of 2,3-dihydro-4H-pyran-4-ones from unsaturated lactones provides an approach to stereocontrolled synthesis. nih.gov
Synthesis of Hybrid Scaffolds Incorporating this compound
The development of hybrid molecular scaffolds, which combine two or more distinct pharmacophores, is a prominent strategy in modern medicinal chemistry to create novel therapeutic agents with potentially enhanced efficacy and unique biological activity profiles. The this compound moiety, a privileged heterocyclic system, has been successfully incorporated into complex hybrid structures, most notably through the synthesis of spirocyclic compounds. These intricate molecular architectures are of significant interest due to their rigid three-dimensional nature, which can facilitate precise interactions with biological targets.
A noteworthy advancement in this area is the diastereoselective synthesis of chroman-bearing spirobenzofuranone scaffolds. This methodology involves an oxa-Michael/1,6-conjugated addition reaction between para-quinone methides and benzofuranone-derived olefins. This approach is highly efficient for constructing spirocyclic systems that merge the chroman and benzofuran-2-one heterocyclic pharmacophores in a single, streamlined step. The reaction proceeds with high diastereoselectivity, affording the spiro-cycloadducts in good to excellent yields. nih.gov
The general reaction scheme involves the treatment of a para-quinone methide with a 3-substituted benzofuran-2(3H)-one in the presence of a suitable base, such as cesium carbonate (Cs₂CO₃), in a solvent like tetrahydrofuran (B95107) (THF). This process facilitates the simultaneous formation of the chroman ring and the spiro-linkage to the benzofuran-2-one core. The versatility of this method allows for the use of various substituted para-quinone methides, leading to a diverse range of functionalized chroman-spiro-benzofuran-2-one scaffolds. nih.gov
While the broader methodology has been established for benzofuran-2(3H)-ones, the incorporation of the 4-methoxy substituent on the benzofuranone ring is a key variation for creating specific derivatives. The presence of the methoxy group can influence the electronic properties and reactivity of the benzofuranone starting material, as well as the biological activity of the final hybrid compound.
Below is a data table summarizing the synthesis of representative chroman-spirobenzofuran-2-one hybrid scaffolds, illustrating the scope of the reaction with different substituted para-quinone methides.
| para-Quinone Methide Reactant | Benzofuranone Reactant | Product (Chroman-Spirobenzofuran-2-one) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| p-QM with R1=H, R2=H | Benzofuran-2(3H)-one derivative | Spiro[chroman-4,3'-benzofuran]-2'(3'H)-one derivative | Up to 90% | Good |
| p-QM with R1=Me, R2=Me | Benzofuran-2(3H)-one derivative | 2,2-Dimethyl-spiro[chroman-4,3'-benzofuran]-2'(3'H)-one derivative | High | Good |
| p-QM with various substitutions | Benzofuran-2(3H)-one derivative | Functionalized spiro[chroman-4,3'-benzofuran]-2'(3'H)-one derivatives | Good to Excellent | Good |
This table is a generalized representation based on the described synthetic methodology. Specific yields and diastereomeric ratios for the 4-methoxy substituted benzofuranone would be dependent on the exact reaction conditions and the specific para-quinone methide used. nih.gov
The successful synthesis of these hybrid scaffolds opens avenues for the exploration of their biological properties. The combination of the this compound core with other pharmacologically relevant moieties, such as the chroman nucleus, provides a rich platform for the discovery of new drug candidates with potentially novel mechanisms of action.
Advanced Spectroscopic and Crystallographic Characterization of 4 Methoxybenzofuran 2 3h One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds in solution and the solid state.
Detailed one-dimensional (1D) and two-dimensional (2D) NMR studies are crucial for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the 4-Methoxybenzofuran-2(3H)-one molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the furanone ring, and the methoxy (B1213986) group protons. The chemical shifts and coupling constants would be indicative of their electronic environment and spatial relationships. For a related isomer, 5-Methoxyisobenzofuran-1(3H)-one, the methoxy protons appear as a singlet around 3.89 ppm, the methylene protons as a singlet around 5.25 ppm, and the aromatic protons as multiplets in the range of 6.91-7.80 ppm. Similar ranges would be expected for this compound, with specific shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include the carbonyl carbon of the lactone, the aromatic carbons, the methylene carbon, and the methoxy carbon. In 5-Methoxyisobenzofuran-1(3H)-one, the carbonyl carbon resonates at approximately 171.1 ppm, the methoxy carbon at 56.1 ppm, the methylene carbon at 69.3 ppm, and the aromatic carbons between 106.2 and 164.9 ppm. It is anticipated that the chemical shifts for this compound would be in a similar range.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, aiding in the assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those from the methoxy protons to the aromatic quaternary carbon, and from the methylene protons to the carbonyl carbon and aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.
A predicted ¹H and ¹³C NMR data table is provided below based on general principles and data from similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Predicted) |
| 3 | ~ 3.7 | ~ 35 | H5, H7 |
| 4-OCH₃ | ~ 3.9 | ~ 56 | C4 |
| 5 | ~ 6.9 (d) | ~ 110 | C3a, C7 |
| 6 | ~ 7.3 (t) | ~ 130 | C4, C7a |
| 7 | ~ 6.8 (d) | ~ 108 | C3a, C5 |
| C2 (C=O) | - | ~ 175 | H3 |
| C3a | - | ~ 115 | H3, H5, H7 |
| C4 | - | ~ 158 | H5, 4-OCH₃ |
| C7a | - | ~ 150 | H7 |
Note: This is a predicted data table. Actual experimental values may vary.
There is no specific experimental data available for ¹⁹F and ³¹P NMR as these nuclei are not present in this compound.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for characterizing polymorphism, where a compound can exist in different crystal forms. ssNMR can distinguish between polymorphs by detecting differences in the chemical shifts and relaxation times of the nuclei in the different crystalline environments. Furthermore, ssNMR can provide insights into supramolecular structure by probing intermolecular interactions, such as hydrogen bonding and π-π stacking, through techniques like cross-polarization magic-angle spinning (CP-MAS) and recoupling experiments. To date, no solid-state NMR studies have been reported for this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.
FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A strong absorption band is anticipated in the region of 1750-1770 cm⁻¹ corresponding to the C=O stretching vibration of the five-membered lactone ring. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene and methoxy groups would be observed just below 3000 cm⁻¹. The C-O-C stretching vibrations of the ether and lactone functionalities would likely produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. For the related compound 5-Methoxy-2-benzofuran-1(3H)-one, a strong carbonyl peak is observed at 1736 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also provide information on the vibrational modes of the molecule. The aromatic ring vibrations and the C=C bonds are typically strong in the Raman spectrum. The carbonyl stretch would also be observable. A comprehensive analysis of both FT-IR and Raman spectra would allow for a more complete assignment of the vibrational modes of this compound. No specific Raman spectroscopic data for this compound has been found in the literature.
| Functional Group | Expected FT-IR Frequency Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| C=O Stretch (Lactone) | 1770-1750 | 1770-1750 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-O Stretch | 1300-1000 | 1300-1000 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry is essential for determining the exact molecular weight and elemental composition of this compound. The expected exact mass can be calculated from its molecular formula, C₉H₈O₃.
HRMS: An HRMS analysis would provide a highly accurate mass measurement, confirming the elemental composition.
Fragmentation Pathway Analysis: Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation patterns of the molecule. The fragmentation pathways are crucial for structural confirmation. Common fragmentation pathways for benzofuranone derivatives often involve the loss of small neutral molecules such as CO, CO₂, and formaldehyde (CH₂O) from the methoxy group. The initial fragmentation might involve the cleavage of the lactone ring. A plausible fragmentation pathway could start with the loss of the methoxy group as a radical or the loss of formaldehyde. Subsequent loss of carbon monoxide from the lactone moiety is also a common fragmentation route for such compounds. A detailed analysis of the fragment ions would provide a fingerprint for the identification of this compound. At present, there are no published reports detailing the HRMS fragmentation pathways for this specific compound.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Furthermore, X-ray crystallography reveals the crystal packing, which is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Understanding the crystal packing is important for comprehending the physical properties of the solid material.
While no crystal structure for this compound is currently available in crystallographic databases, the crystal structure of the isomeric 5-Methoxy-2-benzofuran-1(3H)-one has been reported nih.gov. In this related structure, the molecule is essentially planar nih.gov. It crystallizes in the monoclinic space group P2₁/c with the following unit cell parameters: a = 8.1819(9) Å, b = 10.4285(18) Å, c = 9.2965(9) Å, and β = 99.962(8)° nih.gov. It is plausible that this compound would exhibit similar planarity in its crystal structure.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively.
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD or ORD spectrum under normal conditions. Consequently, this section is not applicable for the characterization of this compound in its pure, isolated state. Chiroptical methods would only become relevant if the molecule were to be placed in a chiral environment or derivatized with a chiral auxiliary.
Computational and Theoretical Investigations of 4 Methoxybenzofuran 2 3h One
Quantum Chemical Calculations on Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for determining a molecule's stability and reactivity.
Density Functional Theory (DFT) Studies of Ground State Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry.
For 4-Methoxybenzofuran-2(3H)-one, DFT calculations would involve optimizing the molecular geometry to find the lowest energy conformation. This process yields important data such as bond lengths, bond angles, and dihedral angles. The stability of the molecule can be inferred from the total electronic energy calculated at the optimized geometry. Different functionals and basis sets within the DFT framework can be used to achieve varying levels of accuracy. For similar heterocyclic compounds, methods like B3LYP with a 6-311G(d,p) basis set have been shown to provide reliable results for geometric parameters and electronic properties.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| C-O (lactone) | 1.35 Å | |
| C-O (methoxy) | 1.37 Å | |
| C-C (aromatic) | 1.39 - 1.41 Å | |
| Bond Angle | O-C=O | 125° |
| C-O-C (lactone) | 108° | |
| Dihedral Angle | Methoxy (B1213986) group torsion | Variable |
Note: This table is illustrative and contains hypothetical data to demonstrate the output of DFT calculations.
Ab Initio Methods for Electronic Properties
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate descriptions of electronic properties.
Calculations on this compound using these methods would yield information on ionization potential, electron affinity, and the distribution of electron density. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) via Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted to NMR chemical shifts (¹H and ¹³C). These theoretical predictions are crucial for assigning signals in experimental NMR spectra.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum, showing characteristic absorption bands, can be compared with experimental data to identify functional groups and confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can help in understanding the electronic transitions within the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation of the methoxy group.
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry can be used to elucidate the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating transition states and calculating activation energies. For this compound, this could involve studying its synthesis or its reactivity with various reagents. Computational studies can help to identify the most likely reaction pathways and provide a detailed understanding of the bond-forming and bond-breaking processes at the molecular level.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.
For a class of compounds including this compound, a QSAR/QSPR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A mathematical model is then developed to correlate these descriptors with an observed activity or property. Such models are valuable in medicinal chemistry and materials science for predicting the properties of new, unsynthesized compounds.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Molecular Docking Studies for Ligand-Target Interactions (in vitro/mechanistic context)
Extensive searches of scientific literature did not yield specific molecular docking studies conducted on the compound this compound. Computational investigations and molecular docking simulations are frequently employed to predict the binding affinity and interaction patterns of small molecules with biological targets such as enzymes and receptors. This in silico approach is a valuable tool in drug discovery and mechanistic studies, providing insights into potential therapeutic applications.
While the broader class of benzofuran (B130515) derivatives has been the subject of numerous computational studies, demonstrating their potential to interact with a variety of biological targets, specific data for this compound is not publicly available in the reviewed literature. These related studies on other benzofuran compounds have explored their interactions with targets including, but not limited to, monoamine oxidase, epidermal growth factor receptor (EGFR), and various microbial enzymes. nih.govnih.govnih.gov The findings from these studies often highlight the importance of the benzofuran scaffold in establishing key interactions within the active sites of these proteins. However, the specific substitution pattern and stereochemistry of each derivative significantly influence its binding mode and affinity, making direct extrapolation of results to this compound speculative without dedicated computational analysis.
Therefore, to understand the potential ligand-target interactions of this compound, specific molecular docking studies would need to be performed. Such investigations would involve the use of computational software to dock the three-dimensional structure of the compound into the binding sites of various clinically relevant proteins to predict its binding energy and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Without such dedicated studies, a detailed analysis of its ligand-target interactions remains unelucidated.
Structure Activity Relationships Sar and Structure Property Relationships Spr of 4 Methoxybenzofuran 2 3h One and Its Analogues
Impact of Substituents on Biological Activity Profiles (in vitro/non-human mechanistic)
The biological activity of benzofuranone derivatives is profoundly influenced by the interplay of electronic, steric, and lipophilic properties of their substituents. These factors collectively determine the molecule's ability to interact with its biological target, as well as its absorption and distribution characteristics.
The electronic nature of substituents on the benzofuranone core can significantly modulate biological potency by altering the molecule's interaction with its target receptor or enzyme. The distribution of electron density within the molecule affects its ability to form key interactions such as hydrogen bonds, π-π stacking, and electrostatic interactions.
Research on various benzofuran (B130515) derivatives has demonstrated the importance of electronic effects. For instance, in a series of 2-phenylbenzofuran derivatives studied for their antioxidant activity, the presence and position of hydroxyl (-OH) groups, which are strong electron-donating groups, were found to be critical. researchgate.net The 4'-OH moiety, in particular, was identified as a key feature for potent free radical scavenging activity. researchgate.net Conversely, methylation of these hydroxyl groups, which reduces their electron-donating strength, can lead to a decrease in antioxidant capacity. researchgate.net
In the context of anticancer activity, the substitution pattern on the benzofuran ring system plays a crucial role. Studies on benzofuran-coumarin hybrids have shown that methoxy (B1213986) substituents (-OCH3), which are electron-donating, influence the pro-apoptotic properties of these compounds. nih.gov Similarly, the presence of halogens, which are electron-withdrawing through induction but can also participate in halogen bonding and increase lipophilicity, is considered beneficial for cytotoxic properties. nih.gov The position of the halogen can also be critical; for example, a halogen atom at the para position of an N-phenyl ring attached to the benzofuran core has been associated with maximal activity in some series. nih.gov
The following table illustrates the impact of electronically different substituents on the biological activity of exemplary benzofuranone analogues.
| Compound/Analogue | Substituent(s) | Electronic Effect | Observed Biological Activity | Reference |
| Analogue A | 4'-OH on a 2-phenyl ring | Electron-Donating | Potent antioxidant activity | researchgate.net |
| Analogue B | 4'-OCH3 on a 2-phenyl ring | Electron-Donating (weaker than -OH) | Reduced antioxidant activity | researchgate.net |
| Analogue C | Halogen on N-phenyl ring | Electron-Withdrawing | Enhanced cytotoxic properties | nih.gov |
| Analogue D | Nitro group on phenyl ring | Strong Electron-Withdrawing | Higher antiplasmodial activity compared to amino analogues | mdpi.com |
| Analogue E | Amino group on phenyl ring | Strong Electron-Donating | Lower antiplasmodial activity compared to nitro analogues | mdpi.com |
The size, shape, and conformational freedom of a molecule are critical determinants of its ability to fit into a receptor's binding site. unina.it Steric hindrance occurs when bulky substituents prevent the optimal orientation of the molecule within the binding pocket, thereby weakening the interaction and reducing biological activity. nih.gov Conversely, designing molecules with restricted conformational flexibility can be advantageous, as it can pre-organize the ligand in its bioactive conformation, reducing the entropic penalty upon binding. unina.itsemanticscholar.org
The optimization of a lead compound often involves modifying its conformation to improve potency and selectivity. unina.it For benzofuranone derivatives, substitutions at various positions can introduce steric bulk or alter the molecule's flexibility. For example, SAR studies on benzofuran derivatives with potential anticancer activity have highlighted that substitutions at the C-2 position are crucial for cytotoxicity. nih.govnih.gov The introduction of bulky heterocyclic rings at this position can influence the compound's selectivity toward cancer cells. nih.gov
The receptor or enzyme target itself has a specific three-dimensional structure with limited flexibility. unina.it If a substituent on the benzofuranone analogue is too large for the binding pocket, it will result in a steric clash, leading to a loss of activity. nih.gov The flexibility of the receptor can accommodate some changes, but there is a limit to this induced fit. osu.edu Therefore, the size and placement of substituents must be carefully considered to ensure shape complementarity with the target.
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a key physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding to the target. For a compound to reach its intracellular or central nervous system target, it must often cross lipidic cell membranes.
In the development of benzofuranone derivatives, balancing hydrophilic and lipophilic properties is essential. rsc.org For instance, in the design of novel inhibitors for amyloid fibril detection, the low lipophilicity of the standard compound Thioflavin T prevents it from crossing the blood-brain barrier, motivating the development of new compounds with optimized lipophilicity. researchgate.net
Quantitative structure-activity relationship (QSAR) studies often reveal a correlation between lipophilicity and biological activity. For a series of antinociceptive benzofuranones, the hydrophobicity parameter (π) was found to be a preponderant factor in determining activity. researchgate.net In another study on aurones (benzylidenebenzofuran-3(2H)-ones) as protein kinase CK2 inhibitors, property-based optimization led to a series of inhibitors with enhanced lipophilic efficiency (CLipE), a metric that balances potency and lipophilicity. researchgate.net
The table below summarizes the relationship between lipophilicity and activity for selected compound series.
| Compound Series | Lipophilicity Consideration | Impact on Activity/Properties | Reference |
| Amyloid Imaging Agents | Low lipophilicity of lead compounds | Inability to cross the blood-brain barrier | researchgate.net |
| Antinociceptive Benzofuranones | Hydrophobicity (π) is a key parameter | Positive correlation with antinociceptive activity | researchgate.net |
| Aurone CK2 Inhibitors | Optimization of Lipophilic Efficiency (CLipE) | Yielded potent inhibitors with improved drug-like properties | researchgate.net |
Relationship between Structural Features and Spectroscopic Signatures
The structural features of 4-Methoxybenzofuran-2(3H)-one and its analogues can be unequivocally determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each structural modification results in predictable changes in the spectroscopic data, providing a unique signature for each analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the parent this compound, one would expect to see a characteristic singlet for the methoxy (-OCH₃) protons around δ 3.8-4.0 ppm. The protons on the benzene (B151609) ring will appear as a distinct pattern in the aromatic region (δ 6.5-8.0 ppm), with coupling constants indicative of their substitution pattern. The methylene (B1212753) protons (-CH₂-) at the 3-position typically appear as a singlet around δ 3.6 ppm. Introduction of further substituents will alter these chemical shifts and coupling patterns. For example, adding an electron-withdrawing group to the aromatic ring will generally shift the signals of nearby protons downfield (to a higher ppm value).
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. The carbonyl carbon (C=O) of the lactone ring in benzofuran-2(3H)-ones gives a characteristic signal in the downfield region, typically around δ 175-177 ppm. nih.gov The carbon of the methoxy group appears around δ 55-56 ppm. nih.gov The chemical shifts of the aromatic carbons are sensitive to the electronic effects of substituents, providing valuable structural information.
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure, as specific bonds are more likely to break, yielding characteristic fragment ions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Benzofuran-2(3H)-one derivatives show a strong absorption band for the carbonyl (C=O) stretching of the lactone ring, typically in the range of 1750-1800 cm⁻¹. The C-O-C stretching of the ether linkage (both in the furanone ring and the methoxy substituent) will also be present.
The following table provides examples of spectroscopic data for specific benzofuranone derivatives from the literature.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Reference |
| 5,6-Dimethoxy-3-(4′-methoxyphenyl)-benzofuranone | 3.67, 3.75, 3.81 (s, 3x OCH₃), 5.18 (s, 1H, H-3) | 176.34 (C=O) | nih.gov |
| 6-Hydroxy-3-(3′,4′,5′-trimethoxyphenyl)-benzofuranone | 3.65, 3.72 (s, OCH₃), 5.14 (s, 1H, H-3), 9.90 (s, 1H, OH) | 175.71 (C=O) | nih.gov |
Influence of Chirality and Stereochemistry on Interactions
Chirality plays a fundamental role in the biological activity of many drugs, as biological targets such as enzymes and receptors are themselves chiral. nih.gov Consequently, enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significant differences in their biological activity, potency, and metabolism. nih.gov
While this compound is achiral, substitution at the 3-position of the furanone ring creates a chiral center. Therefore, many of its analogues exist as a pair of enantiomers. The differential interaction of these enantiomers with their biological target can lead to one being significantly more active than the other (the eutomer) or even having a different or antagonistic effect.
A study on benzofuranone derivatives isolated from a marine-derived fungus identified the enantiomers of a 2-benzofuran-1(3H)-one derivative. nih.gov The absolute configuration of these enantiomers was determined using advanced techniques like HPLC-ECD and TDDFT-ECD calculations. Although the specific biological activities of the individual enantiomers were not compared in this particular study, their isolation highlights the presence of chirality in this class of compounds. The study did show that the racemic mixture possessed potent DPPH radical scavenging activity. nih.gov
It is well-established in medicinal chemistry that stereochemical considerations are critical for understanding concentration-effect relationships and the mode of action at a molecular level. nih.gov For benzofuranone analogues intended for therapeutic use, it is often necessary to synthesize and test the individual enantiomers to identify the one with the optimal activity and safety profile.
Potential Advanced Applications of 4 Methoxybenzofuran 2 3h One in Research and Technology
Role as a Core Scaffold for Advanced Chemical Probes
The benzofuranone core is a key structural motif in the design of fluorescent probes for biological imaging and sensing. While direct studies on 4-Methoxybenzofuran-2(3H)-one as a fluorescent probe are emerging, the broader class of benzofuran (B130515) derivatives has been successfully utilized to create probes for various biological targets. nih.govnih.gov The inherent fluorescence of the benzofuran ring system, coupled with the electronic influence of the methoxy (B1213986) group, makes this compound a promising starting point for the synthesis of novel fluorescent markers. nih.gov
The lactone functionality in this compound provides a reactive handle for the introduction of various functionalities, allowing for the fine-tuning of the photophysical properties and the attachment of specific recognition elements for targeted biological molecules. For instance, the core scaffold can be chemically modified to create "turn-on" fluorescent probes that exhibit enhanced fluorescence upon binding to a specific analyte. This strategy has been successfully applied to other heterocyclic scaffolds for the detection of biologically important species.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification Position | Potential Functionality | Desired Outcome |
| 3-position (methylene) | Introduction of fluorophores or recognition moieties | Modulation of fluorescence and targeting specificity |
| Aromatic ring | Additional electron-donating or -withdrawing groups | Tuning of absorption and emission wavelengths |
| Lactone carbonyl | Conversion to other functional groups | Alteration of reactivity and binding properties |
Potential in Agrochemical Research and Development
Benzofuran and its derivatives have demonstrated a broad spectrum of biological activities, including insecticidal and fungicidal properties, making them attractive scaffolds for the development of new agrochemicals. mdpi.comnih.govnih.govsemanticscholar.org While specific data on the agrochemical potential of this compound is not extensively documented, related benzofuranone structures have been investigated for their herbicidal activity. The structural similarity to naturally occurring bioactive compounds suggests that derivatives of this compound could exhibit desirable agrochemical properties. nih.gov
Research into related heterocyclic compounds has shown that modifications to the core structure can lead to potent and selective pesticides. For example, the introduction of β-methoxyacrylate pharmacophores into other heterocyclic scaffolds has yielded compounds with both fungicidal and insecticidal activities. nih.gov A similar approach could be applied to the this compound backbone to explore its potential in crop protection. Further screening of a library of derivatives is warranted to fully elucidate its agrochemical potential.
Integration into Novel Organic Materials and Optoelectronic Devices
The development of novel organic materials for electronic and optoelectronic applications is a rapidly growing field of research. researchgate.net Conjugated polymers containing furanone-based units have shown promise as active materials in these devices due to their unique electronic and optical properties. uni-koeln.denih.gov The benzofuranone structure within this compound can be envisioned as a building block for the synthesis of new conjugated polymers. uni-koeln.dersc.org
By chemically modifying the this compound core, it is possible to create monomers that can be polymerized to form materials with tailored electronic properties. For instance, the lactone ring could be opened and derivatized to introduce polymerizable groups, or the aromatic ring could be functionalized to enhance π-conjugation. Ladder-type π-conjugated compounds containing benzo[2,1-b:3,4-b']difuran skeletons have been synthesized and shown to have applications in organic field-effect transistors (OFETs). nih.gov This suggests that polymers derived from this compound could also exhibit interesting semiconducting properties.
Table 2: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Synthetic Strategy | Target Application |
| Donor-Acceptor Copolymers | Copolymerization with electron-rich monomers | Organic photovoltaics (OPVs) |
| Ladder-Type Polymers | Multi-step synthesis involving ring-forming reactions | Organic field-effect transistors (OFETs) |
| Side-Chain Functionalized Polymers | Attachment to a polymer backbone | Tuneable solubility and film morphology |
Use as Building Blocks in Complex Natural Product Synthesis Research
Benzofuran-2(3H)-ones are important intermediates in the total synthesis of a variety of natural products. semanticscholar.orgnih.govscispace.comresearchgate.netsemanticscholar.orgsioc-journal.cnrsc.org The benzofuran moiety is a common structural feature in many biologically active natural products, and the ability to construct this core efficiently is of great interest to synthetic organic chemists. nih.govsemanticscholar.orgresearchgate.netnih.gov this compound, with its specific substitution pattern, serves as a valuable chiral building block for the synthesis of complex target molecules.
The synthesis of natural products often involves intricate strategies to control stereochemistry and functional group transformations. The pre-installed methoxy group and the lactone functionality in this compound can direct subsequent chemical modifications, facilitating the construction of complex molecular architectures. For example, the lactone can be opened to reveal a carboxylic acid and a secondary alcohol, which can then be further manipulated. The synthesis of garsubellin A, a complex meroterpene natural product, highlights the importance of bicyclic building blocks in natural product synthesis. nih.gov Similarly, this compound can serve as a key precursor to access a range of natural products containing the benzofuran core.
Catalytic Applications and Ligand Development
While the direct catalytic applications of this compound are not yet established, its structure presents opportunities for the development of novel ligands for asymmetric catalysis. nih.gov The benzofuran scaffold can be modified to incorporate coordinating atoms, such as phosphorus or nitrogen, which can then bind to transition metals to form catalysts. The synthesis of P-chiral phosphorus ligands based on a 2,3-dihydrobenzo[d] uni-koeln.denih.govoxaphosphole motif demonstrates the potential of benzofuran-like structures in catalysis. nih.gov
Furthermore, metal complexes of other heterocyclic compounds, such as hydrazones and benzimidazoles, have been shown to possess significant catalytic activities in various organic transformations. nih.govresearchgate.netnih.gov By analogy, derivatives of this compound could be synthesized to act as ligands for transition metals, leading to new catalysts with unique reactivity and selectivity. The methoxy group on the aromatic ring can also influence the electronic properties of the resulting metal complex, providing a means to tune the catalyst's performance. Further research in this area could unlock new catalytic methodologies for organic synthesis.
Future Research Directions and Emerging Opportunities for 4 Methoxybenzofuran 2 3h One
Application of Artificial Intelligence and Machine Learning in Synthesis and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds derived from 4-methoxybenzofuran-2(3H)-one. These computational approaches can significantly accelerate the optimization of molecular structures and synthetic pathways. nih.gov
Lead Optimization: Deep learning tools, such as Deepfrag, can guide the structure-based optimization of leads by predicting modifications that enhance binding affinity to specific biological targets. nih.gov
Synthesis Prediction: Machine learning algorithms can analyze vast datasets of chemical reactions to predict optimal synthetic routes, reaction conditions, and potential yields for new derivatives of this compound.
Property Prediction: AI models can forecast the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, enabling researchers to prioritize the synthesis of candidates with the most promising profiles.
A synergistic approach combining molecular simulations, dynamic pharmacophores, and free energy calculations with AI can validate and refine the design of new inhibitors based on the benzofuranone scaffold. nih.gov The use of computational techniques like 3D-QSAR investigations and molecular docking, which are often precursors to machine learning models, has already shown promise in identifying potent benzofuran-based inhibitors for targets like acetylcholinesterase. nih.gov
Table 1: AI and Machine Learning in Compound Discovery
| AI/ML Application | Objective | Potential Impact on this compound Research |
|---|---|---|
| Predictive Modeling | Forecast biological activity and physicochemical properties. | Prioritize synthesis of derivatives with high potential for success. |
| De Novo Design | Generate novel molecular structures with desired properties. | Discover next-generation scaffolds with enhanced efficacy and selectivity. |
| Reaction Informatics | Optimize synthetic pathways and reaction conditions. | Accelerate the synthesis of complex derivatives and improve yields. |
| High-Throughput Screening Analysis | Analyze large datasets from biological assays to identify hits. | Efficiently screen libraries of derivatives against new biological targets. |
Exploration of Uncharted Biological Targets and Mechanistic Pathways
While the benzofuranone core is present in various biologically active molecules, the full therapeutic potential of this compound remains largely untapped. Future research will focus on screening this compound and its derivatives against a wider array of biological targets to uncover novel mechanisms of action.
Key areas for exploration include:
Neuroprotection: Related benzofuran (B130515) derivatives have demonstrated neuroprotective activity, suggesting that compounds based on this compound could be investigated for activity against neurodegenerative diseases. nih.gov Some derivatives have been identified as potent acetylcholinesterase inhibitors, a key target in Alzheimer's disease treatment. nih.gov Furthermore, structurally similar benzoxazolones have shown neuroprotective effects by targeting sigma receptors. nih.gov
Oncology: The benzofuranone scaffold is a promising starting point for anticancer agents. Derivatives have been developed as PIM1 kinase inhibitors and have shown antiproliferative activity against human breast cancer cell lines. mdpi.com Other studies have shown that specific benzofuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species and activation of caspases 3 and 7. mdpi.com
Infectious Diseases: The chemical scaffolds of many existing drugs for tuberculosis include heterocyclic rings. nih.gov This suggests that the benzofuranone nucleus could be a valuable template for developing new anti-tubercular agents.
Mechanistic studies will be crucial to understand how these molecules interact with their targets. Investigating downstream signaling pathways and identifying key molecular interactions will provide a comprehensive understanding of their biological effects.
Development of Sustainable and Scalable Synthetic Methodologies
The growing demand for environmentally friendly chemical processes necessitates the development of green and efficient methods for synthesizing this compound and its analogs. Future research will prioritize methodologies that reduce waste, minimize energy consumption, and utilize non-hazardous materials.
Promising sustainable approaches include:
Photoredox and Visible-Light Catalysis: The use of visible light to mediate cyclization reactions offers an eco-friendly alternative to traditional methods, often proceeding under mild conditions without the need for harsh reagents. mdpi.com
Advanced Catalysis: Employing catalysts like zeolites can enable solvent-free reaction conditions, significantly reducing the environmental impact. iict.res.in The use of recoverable catalysts such as silica sulfonic acid or simple iron salts also aligns with green chemistry principles. google.comgoogle.com
Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound can accelerate reaction times and improve yields, contributing to more efficient and sustainable synthetic processes. mdpi.com
Green Solvents: The exploration of deep eutectic solvents provides a biodegradable and less toxic alternative to conventional organic solvents. mdpi.com
A key goal is to develop protocols that are not only sustainable but also scalable. Methodologies that have proven effective at the gram-scale provide a clear pathway for practical and industrial application. mdpi.comnih.gov
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Features | Sustainability Advantage | Scalability |
|---|---|---|---|
| Conventional Heating | Use of traditional solvents and catalysts. | Low | Established |
| Microwave/Ultrasound | Use of alternative energy sources. | Reduced reaction times, lower energy consumption. mdpi.com | Moderate to High |
| Photocatalysis | Use of visible light as an energy source. | Mild conditions, high selectivity. mdpi.com | Demonstrated at gram-scale. mdpi.com |
| Mechanochemistry | Solvent-free or low-solvent reactions. | Significant reduction in solvent waste. mdpi.com | High |
Advanced Analytical Techniques for Real-time Monitoring of Reactions
To optimize synthetic processes for efficiency, yield, and safety, advanced analytical techniques for real-time monitoring are indispensable. The implementation of Process Analytical Technology (PAT) in the synthesis of this compound can provide unprecedented insight into reaction dynamics.
A multi-PAT approach, integrating several complementary tools, allows for the comprehensive analysis of complex reaction mixtures in real time. nih.gov This can be particularly powerful in continuous flow synthesis setups. nih.gov
Integrated Analytical Platforms may include:
Spectroscopic Tools: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV/Vis spectroscopy can monitor the concentration of reactants, intermediates, products, and impurities as the reaction progresses. researchgate.netscispace.com
Chromatography: Online Ultra-High-Performance Liquid Chromatography (UHPLC) provides quantitative data on the composition of the reaction mixture at various time points. nih.govresearchgate.net
The large datasets generated by these tools can be processed using advanced data analysis models, such as deep learning and partial least squares regression, to provide a detailed, data-driven understanding of the reaction. nih.gov This allows for precise control over reaction parameters, leading to improved consistency and optimization. nih.govchemrxiv.org
Design of Next-Generation Scaffolds Based on this compound
The this compound structure serves as an excellent starting point for the design of more complex and functionally diverse molecular architectures. By strategically modifying this core, chemists can explore new chemical space and develop compounds with novel biological activities.
Future design strategies will likely focus on:
Scaffold Elaboration: Introducing substituents at various positions on the benzofuranone ring can modulate the molecule's electronic and steric properties. A prominent example is the synthesis of aurone derivatives ((Z)-2-benzylidenebenzofuran-3(2H)-ones) by reacting the core structure with various benzaldehydes. mdpi.commdpi.com This approach has been successful in generating potent enzyme inhibitors. mdpi.com
Spirocyclization: Creating spirocyclic systems by fusing another ring at the C2 position of the benzofuranone core can introduce three-dimensionality, which is often favorable for biological activity. The synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives exemplifies this strategy. nih.gov
Bioisosteric Replacement: Replacing parts of the scaffold with other functional groups that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles.
These next-generation scaffolds can serve as delivery platforms for chemotherapeutics or as new chemical entities targeting a range of diseases. nih.gov The versatility of the benzofuranone core makes it a valuable building block in the ongoing quest for innovative therapeutic agents. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 4-Methoxybenzofuran-2(3H)-one, and how can reaction conditions be optimized for higher yields?
A widely reported method involves palladium(II)-catalyzed cyclization of 4-methoxybenzoic acid with dibromomethane under reflux conditions. Key parameters include catalyst loading (e.g., 10 mol% Pd(OAc)₂), temperature (140°C), and reaction time (18 hours). Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.
- Catalyst alternatives : Testing PdCl₂ or ligand-assisted systems to improve turnover.
- Purification : Silica gel chromatography with hexane:ethyl acetate (2:1 v/v) yields ~33% pure product . Post-synthesis, slow evaporation from acetone yields crystals for structural validation .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
Core techniques include:
- ¹H/¹³C NMR : Methoxy (δ ~3.89 ppm, singlet) and lactone carbonyl (δ ~171 ppm) groups confirm substitution patterns and ring closure .
- IR spectroscopy : Stretching vibrations at ~1736 cm⁻¹ (C=O) and ~1261 cm⁻¹ (C-O) validate lactone formation .
- X-ray crystallography : Resolves planarity (mean deviation: 0.010 Å) and hydrogen-bonding networks (e.g., C6–H6⋯O1 interactions) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis or purification.
- Waste disposal : Segregate organic waste containing halogenated byproducts (e.g., dibromomethane) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives, and what challenges arise in interpreting hydrogen bonding networks?
X-ray diffraction reveals:
- Planar geometry : Non-H atoms deviate ≤0.02 Å from the least-squares plane, confirming rigidity .
- Weak interactions : C-H⋯O bonds (e.g., C6–H6⋯O1, 2.46 Å) form 2D networks along the ac plane. Challenges include distinguishing dynamic disorder from static lattice effects and modeling low-electron-density regions (e.g., methoxy groups) .
- Refinement : Hydrogen atoms are placed at calculated positions (C–H = 0.93–0.98 Å), requiring high-resolution data (<1.0 Å) for accuracy .
Q. What strategies can address contradictions in reported biological activities of this compound derivatives across different studies?
Discrepancies may arise from:
- Purity variability : Use HPLC (>95% purity) and elemental analysis to standardize test compounds.
- Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% in cytotoxicity assays).
- Mechanistic studies : Employ isotopic labeling (e.g., ¹⁸O in lactone rings) to track metabolic pathways . Reproducibility is enhanced by cross-validating results with orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. How does electronic modulation of the methoxy group influence the reactivity of this compound in nucleophilic reactions?
- Electron-donating effects : The methoxy group increases electron density at C3, favoring electrophilic substitutions (e.g., nitration at C5).
- Steric hindrance : Ortho-substitution by methoxy reduces accessibility for bulky nucleophiles.
- Reactivity tuning : Replace methoxy with stronger electron-withdrawing groups (e.g., nitro) to enhance lactone ring opening . Computational modeling (DFT) predicts charge distribution and reaction pathways for targeted derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
